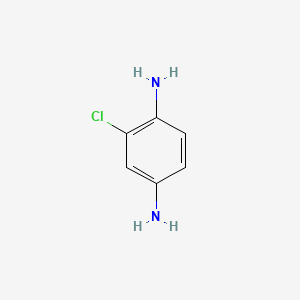
2-chloro-1,4-benzènediamine
Vue d'ensemble
Description
2-chloro-1,4-phenylenediamine is a diamine that is 1,4-phenylenediamine substituted at position 2 by a chloro group. It has a role as a dye. It is a diamine and a member of monochlorobenzenes. It derives from a 1,4-phenylenediamine. It is a conjugate base of a 2-chloro-1,4-phenylenediaminium.
Applications De Recherche Scientifique
Chimie analytique
Le 2-chloro-1,4-benzènediamine pourrait être utilisé comme réactif ou étalon en chimie analytique {svg_1}. Il pourrait être utilisé dans le développement de nouvelles méthodes analytiques ou dans l'étude de réactions chimiques.
Culture cellulaire et analyse
Ce composé pourrait être utilisé en culture cellulaire et en analyse {svg_2}. Il pourrait être utilisé pour étudier les effets de diverses substances chimiques sur la croissance et le développement cellulaires.
Chimie et produits biochimiques
Le this compound est probablement utilisé dans la synthèse d'autres produits chimiques {svg_3}. Il pourrait servir de bloc de construction dans la production de molécules organiques complexes.
Clinique et diagnostic
Dans le domaine du diagnostic clinique, ce composé pourrait être utilisé dans le développement de nouveaux tests ou procédures de diagnostic {svg_4}.
Filtration
Ce composé pourrait éventuellement être utilisé dans les procédés de filtration {svg_5}. Par exemple, il pourrait être utilisé dans le développement de nouveaux matériaux de filtration ou dans l'étude des mécanismes de filtration.
Microbiologie industrielle
En microbiologie industrielle, le this compound pourrait être utilisé dans la production de divers produits bio-industriels {svg_6}. Il pourrait également être utilisé dans l'étude du métabolisme et de la croissance microbiens.
Mécanisme D'action
Target of Action
The primary target of 2-chlorobenzene-1,4-diamine is the benzene ring, a cyclic compound with six pi electrons delocalized in six p orbitals above and below the plane of the ring . The benzene ring is especially stable and tends to be retained during reactions .
Mode of Action
2-chlorobenzene-1,4-diamine interacts with its target through a two-step mechanism known as electrophilic aromatic substitution .
In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring . This step restores the aromaticity of the benzene ring .
Biochemical Pathways
The electrophilic aromatic substitution reaction involving 2-chlorobenzene-1,4-diamine affects the biochemical pathway of benzene ring substitution . The downstream effects of this pathway include the formation of a substituted benzene ring, which can further participate in other biochemical reactions .
Pharmacokinetics
The molecular weight of 142586 Da suggests that it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed .
Result of Action
The result of the action of 2-chlorobenzene-1,4-diamine is the formation of a substituted benzene ring . This product can further participate in other biochemical reactions, potentially leading to various molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
2-Chloro-1,4-diaminobenzene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The compound can act as a substrate for these enzymes, leading to its biotransformation into reactive intermediates. Additionally, 2-Chloro-1,4-diaminobenzene can form adducts with proteins, potentially altering their function and leading to toxic effects .
Cellular Effects
The effects of 2-Chloro-1,4-diaminobenzene on various cell types and cellular processes have been extensively studied. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 2-Chloro-1,4-diaminobenzene can lead to oxidative stress in cells, resulting in the activation of stress response pathways and changes in the expression of genes involved in detoxification and repair mechanisms. Moreover, the compound can disrupt mitochondrial function, leading to alterations in cellular energy metabolism .
Molecular Mechanism
At the molecular level, 2-Chloro-1,4-diaminobenzene exerts its effects through various mechanisms. It can bind to DNA and proteins, forming covalent adducts that interfere with their normal function. The compound has been shown to inhibit certain enzymes, such as glutathione S-transferases, which play a crucial role in detoxification processes. Additionally, 2-Chloro-1,4-diaminobenzene can induce the generation of reactive oxygen species (ROS), leading to oxidative damage and activation of signaling pathways involved in inflammation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-1,4-diaminobenzene have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions but can undergo degradation when exposed to light and air. Long-term exposure to 2-Chloro-1,4-diaminobenzene has been associated with persistent oxidative stress and chronic inflammation in cells, which can lead to cellular dysfunction and damage .
Dosage Effects in Animal Models
Studies on animal models have shown that the effects of 2-Chloro-1,4-diaminobenzene vary with different dosages. At low doses, the compound may induce mild oxidative stress and transient changes in gene expression. At higher doses, it can cause significant toxicity, including liver and kidney damage, due to the accumulation of reactive intermediates and oxidative stress. Threshold effects have been observed, where a certain dose level leads to a marked increase in adverse effects .
Metabolic Pathways
2-Chloro-1,4-diaminobenzene is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can further react with cellular macromolecules. The compound can also undergo conjugation reactions with glutathione, mediated by glutathione S-transferases, resulting in the formation of less toxic metabolites that are excreted from the body .
Transport and Distribution
Within cells and tissues, 2-Chloro-1,4-diaminobenzene is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and may be actively transported by specific transporters. The compound can also bind to plasma proteins, affecting its distribution and bioavailability. Accumulation of 2-Chloro-1,4-diaminobenzene has been observed in certain tissues, such as the liver and kidneys, where it can exert its toxic effects .
Subcellular Localization
The subcellular localization of 2-Chloro-1,4-diaminobenzene plays a crucial role in its activity and function. The compound has been found to localize in the cytoplasm and mitochondria, where it can interact with various biomolecules. Targeting signals and post-translational modifications may direct 2-Chloro-1,4-diaminobenzene to specific cellular compartments, influencing its effects on cellular processes. For instance, its presence in mitochondria can lead to mitochondrial dysfunction and oxidative stress .
Propriétés
IUPAC Name |
2-chlorobenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-5-3-4(8)1-2-6(5)9/h1-3H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLZGLAFFOMWPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
615-46-3 (di-hydrochloride), 61702-44-1 (sulfate[1:1]), 6219-71-2 (unspecified sulfate) | |
| Record name | 2-Chloro-p-phenylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3043944 | |
| Record name | 2-Chloro-1,4-diaminobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3043944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [MSDSonline] | |
| Record name | 2-Chloro-p-phenylenediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3090 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
615-66-7 | |
| Record name | 2-Chloro-p-phenylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-p-phenylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediamine, 2-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chloro-1,4-diaminobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3043944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-p-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.493 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-P-PHENYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W949BCC82R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-CHLORO-P-PHENYLENEDIAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4126 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Chloro-1,4-phenylenediamine in liquid crystal synthesis?
A: 2-Chloro-1,4-phenylenediamine serves as a key building block in synthesizing a class of liquid crystals called bis-(4′-n-alkoxybenzal)-2-chloro-1,4-phenylenediamines. These compounds are known for their nematic mesophase behavior, characterized by a broad temperature range and relatively low melting points. [, ] This makes them potentially useful in various technological applications requiring liquid crystals.
Q2: Can you describe an improved method for preparing bis-(4′-n-alkoxybenzal)-2-chloro-1,4-phenylenediamines?
A: Yes, research suggests an improved procedure involving isolating and purifying 2-Chloro-1,4-phenylenediamine from its sulfate salt. [] The purified diamine is then condensed with 4-alkoxybenzaldehydes in ethanol, utilizing a catalytic amount of acetic acid and refluxing for 18 hours. This method results in high yields of the desired dianil product. []
Q3: How does the reaction time during synthesis affect the final product?
A: Studies indicate that shorter reflux times (around 5 hours) during the synthesis yield a mixture of the desired dianil (bis-(4′-n-alkoxybenzal)-2-chloro-1,4-phenylenediamine) and the monoanil (4-alkoxybenzylidene-2-chloro-1,4-phenylenediamine). [] This suggests careful control over reaction time is crucial for obtaining the desired product purity.
Q4: What alternative to acetic acid can be used in the synthesis, and how does it affect the outcome?
A: Research shows that substituting acetic acid with molecular sieves during the synthesis predominantly yields the monoanil (4-alkoxybenzylidene-2-chloro-1,4-phenylenediamine) instead of the dianil. [] This highlights the specific role of acetic acid in promoting the formation of the dianil product.
Q5: How does the length of the alkyl chain in bis-(4′-n-alkoxybenzal)-2-chloro-1,4-phenylenediamines influence their mesomorphic behavior?
A: Studies on a homologous series of 4,4′-bis-(alkylbenzal)-2-chloro-1,4-phenylenediamines showed that all homologues, up to a carbon chain length of C8, exhibited nematic behavior with broad mesophases and low melting points. [] This suggests that increasing the alkyl chain length within this range does not disrupt the nematic phase formation but may affect the specific temperature range of the mesophase.
Q6: Can 2-Chloro-1,4-phenylenediamine be used to synthesize other liquid crystal compounds besides those with alkoxybenzal groups?
A: Yes, research indicates that 2-Chloro-1,4-phenylenediamine can react with 2-chloroterephthaloyl chloride to form N,N'-(2-chloroterephthalylidene)bis(4-n-alkylaniline)s (CTBAAs). These compounds also exhibit nematic behavior with broad mesophases but do not show smectic behavior. []
Q7: Are there any studies on the spatial arrangement of molecules in liquid crystals derived from 2-Chloro-1,4-phenylenediamine?
A: Yes, X-ray diffraction studies on bis-(4′-n-alkoxybenzal)-2-chloro-1,4-phenylenediamines have provided insights into the molecular organization within their liquid crystalline phases. For instance, research on the C6, C8, C10, and C12 members of this series investigated the temperature dependence of parameters like average tilt angle, average layer thickness, and average intermolecular distance in the presence of a magnetic field. [] This type of analysis helps understand the structural characteristics of these liquid crystals and their behavior under different conditions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;methanesulfonic acid](/img/structure/B1197863.png)
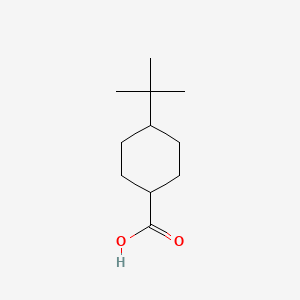
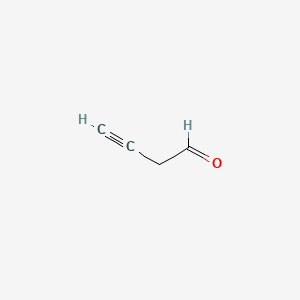
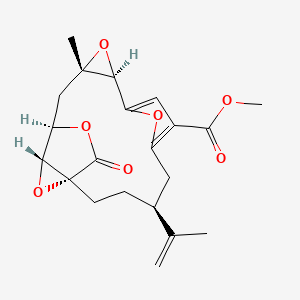
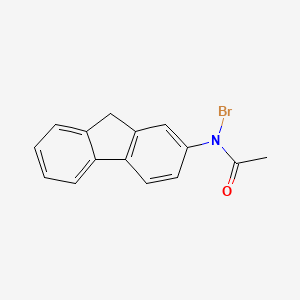

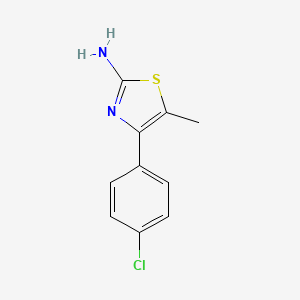
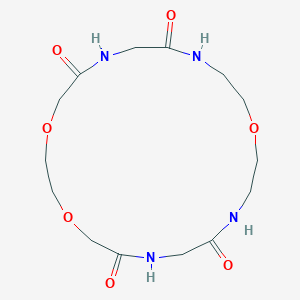
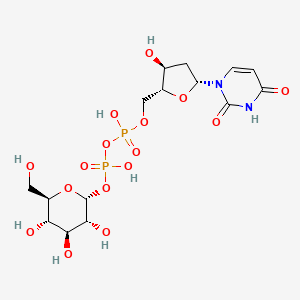
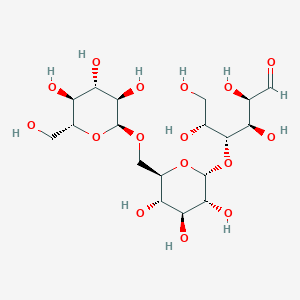
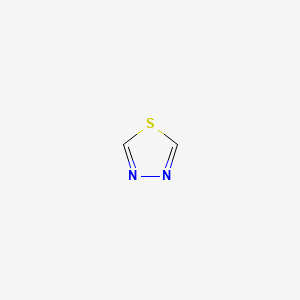
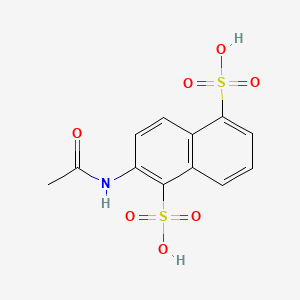
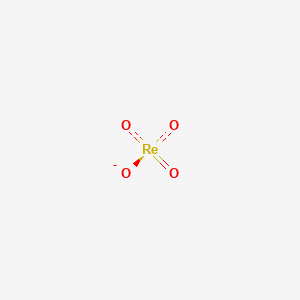
![4-[(4-Allyl-2,5-dimethyl-piperazin-1-yl)-(3-hydroxy-phenyl)-methyl]-N,N-diethyl-benzamide](/img/structure/B1197884.png)
